molecular formula C18H29ClN3O4P B074248 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid CAS No. 1446-17-9

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Numéro de catalogue: B074248
Numéro CAS: 1446-17-9
Poids moléculaire: 417.9 g/mol
Clé InChI: AEUAEICGCMSYCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity: The compound 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine; phosphoric acid, commonly known as chloroquine diphosphate, is a derivative of the 4-aminoquinoline class. Its molecular formula is C₁₈H₂₆ClN₃·2H₃PO₄ (molecular weight: 515.86 g/mol). The structure comprises a quinoline core substituted with a chlorine atom at position 7 and a diethylpentane-diamine side chain, protonated with phosphoric acid to enhance solubility .

Pharmacological Profile: Originally developed as an antimalarial, chloroquine diphosphate inhibits heme detoxification in Plasmodium parasites. It also exhibits immunomodulatory and antiviral properties, attributed to its weak base nature, which disrupts lysosomal pH and autophagy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of chloroquine phosphate involves a multi-step process centered on condensation, alkalization, extraction, crystallization, and salification. A representative synthetic pathway, as outlined in a 2021 patent, proceeds as follows :

Condensation Reaction

4,7-Dichloroquinoline reacts with 2-amino-5-diethylaminopentane in the presence of sodium sulfite (antioxidant) and N,N-diisopropylethylamine (acid-binding agent) in isopropanol. Key parameters include:

  • Molar ratios :

    • 4,7-Dichloroquinoline : 2-amino-5-diethylaminopentane = 1 : 1.01–1.16

    • 4,7-Dichloroquinoline : N,N-diisopropylethylamine = 1 : 0.17–0.36

    • 4,7-Dichloroquinoline : sodium sulfite = 1 : 0.05–0.20

  • Temperature : 133.0–138.0°C

  • Reaction time : 10–12 hours

This step yields chloroquine free base, which is subsequently purified.

Alkalization and Extraction

Post-reaction, the mixture is alkalized with sodium hydroxide (pH 11–12) and extracted using isopropyl acetate. Neutral washing ensures removal of residual impurities.

Concentration and Crystallization

The organic layer is concentrated under normal pressure, cooled to 10°C, and crystallized to obtain chloroquine with ≥99% purity.

Salification with Phosphoric Acid

Chloroquine is dissolved in 70–80% aqueous ethanol, and phosphoric acid is added dropwise to pH 4.0–5.4. Crystallization at 45–50°C yields chloroquine phosphate with ≥99.5% purity and ≤0.1% single impurity .

Industrial Production Methods

Scalable production prioritizes solvent efficiency, reaction reproducibility, and waste reduction. Industrial protocols modify laboratory conditions as follows:

ParameterLaboratory ScaleIndustrial Scale
Solvent Volume (L/kg)5.83.5–4.0
Crystallization Time4 hours2–3 hours
Yield76–78%82–85%
Purity (HPLC)≥99.5%≥99.8%

Key industrial adaptations include:

  • Continuous extraction systems to reduce solvent use.

  • Automated pH control during salification for consistent crystal morphology.

  • Vacuum drying at 80–90°C to minimize thermal degradation .

Optimization of Reaction Parameters

Molar Ratios

Excess 2-amino-5-diethylaminopentane (1.16 equivalents) improves conversion rates by mitigating side reactions, while higher N,N-diisopropylethylamine concentrations (0.36 equivalents) enhance reaction kinetics .

Temperature Control

Maintaining temperatures at 133–138°C prevents decomposition of 4,7-dichloroquinoline. Exceeding 140°C results in a 12–15% yield reduction due to quinoline ring degradation.

Solvent Selection

Isopropanol outperforms ethanol or methanol in facilitating higher yields (76–78% vs. 65–70%) and reducing byproduct formation.

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) = 35:65

  • Detection : UV at 254 nm

Typical results from patent examples :

ExampleYield (%)Purity (%)Max Single Impurity (%)
176.099.50.1
278.299.60.09
377.899.70.08

Spectroscopic Characterization

  • IR (KBr) : Peaks at 3350 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=N stretch) confirm amine and imine coordination .

  • ¹H NMR (D₂O) : δ 1.2 (t, 6H, -N(CH₂CH₃)₂), δ 3.4 (m, 4H, -CH₂N), δ 7.8 (d, 1H, quinoline H-3) .

Comparative Analysis with Traditional Methods

Earlier methods relied on phenol-based solvents, which posed environmental and toxicity concerns. The modern isopropanol-mediated synthesis offers:

  • Safer solvent systems (phenol-free).

  • Higher yields (76–78% vs. 60–65%).

  • Reduced impurity profiles (single impurity ≤0.1% vs. 0.5–1.0%) .

Applications De Recherche Scientifique

The compound features a chloroquine backbone, characterized by a quinoline ring substituted at the 4-position with a diethylaminopentane chain. This structure is crucial for its biological activity and interaction with various biological targets.

Antimalarial Activity

Chloroquine has been historically recognized for its effectiveness against malaria, particularly in treating infections caused by Plasmodium falciparum. Its mechanism involves inhibiting heme polymerization within the parasite, leading to toxic accumulation of heme .

Antiviral Properties

Recent studies have highlighted chloroquine's potential as an antiviral agent, particularly against coronaviruses, including SARS-CoV-2. Research indicates that it may interfere with viral entry and replication processes within host cells .

Autophagy Modulation

Chloroquine is known to inhibit autophagy, a cellular process that degrades and recycles cellular components. This property has implications for cancer therapy, where autophagy inhibition can enhance the efficacy of chemotherapeutics .

Treatment of Autoimmune Diseases

The compound has also been employed in treating autoimmune disorders like lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects. It reduces inflammation and alters immune responses .

Dermatological Applications

Chloroquine's dermatological uses include treatment for skin conditions such as light-sensitive eruptions and certain types of dermatitis. Its anti-inflammatory properties make it beneficial in managing skin-related ailments .

Case Study 1: Chloroquine in Malaria Treatment

A clinical trial conducted in endemic regions demonstrated that chloroquine significantly reduced parasitemia levels in patients with uncomplicated malaria. The study reported an efficacy rate exceeding 90%, underscoring its role as a frontline treatment option .

Case Study 2: Chloroquine Against COVID-19

A randomized controlled trial assessed the efficacy of chloroquine in hospitalized patients with COVID-19. Although initial results were promising, subsequent studies indicated limited benefits, prompting further investigation into optimal dosing and combination therapies .

Case Study 3: Chloroquine in Autoimmune Disorders

A cohort study involving patients with systemic lupus erythematosus showed that long-term chloroquine treatment led to significant reductions in disease activity scores and improved quality of life metrics compared to control groups not receiving the drug .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Chloroquine Diphosphate and Analogues

Compound Name Core Structure Key Modifications Primary Applications Binding Affinity (ACE2/SARS-CoV-2) Resistance Profile
Chloroquine Diphosphate 4-Aminoquinoline 7-Cl, diethylpentane-diamine, phosphate salt Malaria, autoimmune diseases, COVID-19 −9.34 kcal/mol Widespread resistance in Plasmodium
Hydroxychloroquine Sulfate 4-Aminoquinoline 7-Cl, hydroxyl group on side chain Lupus, rheumatoid arthritis, COVID-19 −8.91 kcal/mol Reduced resistance vs. chloroquine
MMV006087 Quinoline 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline Antimalarial screening N/A Cross-resistance with chloroquine
MMV008956 Isoquinoline 5-Cl, methoxy-phenol substituent Antimalarial screening N/A Cross-resistance with chloroquine
(S)-Chloroquine Diphosphate 4-Aminoquinoline S-enantiomer configuration COVID-19 (in vitro superiority) −9.52 kcal/mol (predicted) Similar to racemic chloroquine

Key Comparative Findings :

Structural Analogues (MMV006087 and MMV008956): Both compounds share a quinoline/isoquinoline backbone with chloroquine but feature substitutions (e.g., diethoxy or methoxy groups) that alter steric and electronic properties. Reduced efficacy against chloroquine-resistant Plasmodium strains suggests overlapping resistance mechanisms, likely due to shared transport pathways .

Hydroxychloroquine vs. Chloroquine :

  • The hydroxyl group in hydroxychloroquine reduces cytotoxicity while retaining autophagy inhibition. However, its lower ACE2 binding energy (−8.91 kcal/mol vs. −9.34 kcal/mol for chloroquine) correlates with diminished antiviral potency in some studies .

Enantiomeric Differences :

  • The (S)-enantiomer of chloroquine diphosphate demonstrates higher antiviral activity against SARS-CoV-2 in vitro (86% yield in synthesis vs. 84% for the R-form) and a distinct NMR profile ([α]D²⁷.₈ = +79.7 vs. −74.4 for R-enantiomer) .

Resistance Mechanisms :

  • Chloroquine resistance in malaria is linked to mutations in the PfCRT gene, which reduce drug accumulation in the parasite’s digestive vacuole. MMV compounds show similar susceptibility to these mutations, limiting their clinical utility .

Unique Applications: Chloroquine’s role as a corrosion inhibitor for aluminum in acidic environments (efficiency: 85% at 30°C) is unparalleled among its analogues, attributed to its adsorption via quinoline nitrogen and hydrophobic interactions .

Table 2: Pharmacokinetic and Physicochemical Comparison

Parameter Chloroquine Diphosphate Hydroxychloroquine Sulfate MMV006087
Aqueous Solubility ≥106.06 mg/mL 112 mg/mL Low
LogP (Partition Coeff.) 4.56 3.98 5.21
Metabolism CYP3A4/2C8-mediated CYP2D6-mediated N/A
Half-Life 20–60 days 32–50 days N/A

Activité Biologique

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine; phosphoric acid, commonly referred to as chloroquine derivative, is a compound primarily recognized for its antimalarial properties. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and recent research findings.

  • Molecular Formula : C18H26ClN3O4P
  • Molecular Weight : 417.87 g/mol
  • CAS Number : 122933-57-7

The biological activity of chloroquine derivatives is attributed to several mechanisms:

  • Antimalarial Activity : Chloroquine inhibits the heme polymerization process within the malaria parasite (Plasmodium species), leading to toxic accumulation of free heme in the parasite .
  • Immunomodulatory Effects : The compound exhibits immunomodulatory properties by affecting cytokine production and influencing immune cell function. This may contribute to its efficacy in treating autoimmune diseases .
  • Antiviral Properties : Recent studies indicate that chloroquine can inhibit viral replication in various viruses, including SARS-CoV-2, by interfering with the virus's ability to enter host cells and modulating the immune response .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of chloroquine derivatives:

Activity Effect Reference
AntimalarialInhibits Plasmodium growth
AntiviralReduces viral replication
ImmunomodulatoryModulates cytokine production
Autophagy InhibitionInduces autophagy-related pathways

Case Studies

Several studies have highlighted the efficacy and safety profile of chloroquine derivatives:

  • Malaria Treatment : A clinical trial demonstrated that chloroquine significantly reduced parasitemia in patients with uncomplicated malaria compared to placebo .
  • COVID-19 Research : A study evaluated the use of chloroquine in COVID-19 patients, showing a reduction in viral load and improved clinical outcomes when administered early in the disease progression .
  • Autoimmune Disorders : Research has indicated that chloroquine can be beneficial in managing conditions like rheumatoid arthritis and lupus by modulating immune responses .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine phosphate, and what analytical techniques confirm its structural integrity?

  • Methodology : The synthesis involves four key steps:

Preparation of the quinoline nucleus : 4,7-Dichloroquinoline is synthesized as the core structure .

Side-chain synthesis : 1-Diethylamino-4-aminopentane is prepared to serve as the alkylamine side chain .

Condensation : The nucleus and side chain are condensed under controlled conditions (e.g., ethanol reflux) to form the base compound .

Phosphoric acid addition : Concentrated phosphoric acid is added to the base in ethanol to form the phosphate salt .

  • Characterization :

  • Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹). Nuclear magnetic resonance (NMR) confirms proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (+ESI-HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 320.18 for the base) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent phosphoric acid release .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste, as the compound contains chlorine .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Purity ≥95% is typically required for in vitro assays .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 58.01%, H: 6.94%, N: 11.25% for the base) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of the compound while minimizing by-products?

  • Methodology :

  • Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio). For example, ethanol/water mixtures may enhance condensation efficiency .
  • Process simulation : Use tools like COMSOL Multiphysics to model reaction kinetics and identify bottlenecks (e.g., slow nucleophilic substitution in the quinoline core) .
  • AI-driven optimization : Machine learning algorithms can predict optimal conditions (e.g., 70°C, 12-hour reflux) based on historical reaction data .

Q. How should contradictory data in the compound’s pharmacological activity (e.g., antimalarial vs. cytotoxic effects) be resolved?

  • Methodology :

  • Dose-response reevaluation : Conduct parallel in vitro assays (e.g., Plasmodium falciparum IC₅₀ vs. mammalian cell viability) to establish therapeutic windows .
  • Mechanistic studies : Use CRISPR-Cas9 gene editing to isolate molecular targets (e.g., heme polymerase inhibition in malaria parasites vs. lysosomal disruption in host cells) .
  • Theoretical alignment : Reconcile findings with established frameworks (e.g., lysosomotropism theory for chloroquine analogs) .

Q. What advanced techniques elucidate the compound’s reaction mechanisms during synthesis or biological interaction?

  • Methodology :

  • Isotopic labeling : Track nitrogen or carbon atoms using ¹⁵N/¹³C isotopes in NMR to map condensation pathways .
  • Computational modeling : Density functional theory (DFT) simulations predict transition states in the quinoline-amine coupling step .
  • Cryo-electron microscopy : Resolve structural interactions with biological targets (e.g., binding to the PfCRT transporter in malaria parasites) .

Q. How can researchers validate conflicting data on the compound’s stability under varying pH conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed quinoline derivatives) .
  • Collaborative verification : Share samples with independent labs for cross-validation using standardized protocols .
  • Meta-analysis : Aggregate published stability data to identify trends (e.g., instability above pH 8 due to phosphate ester hydrolysis) .

Propriétés

Numéro CAS

1446-17-9

Formule moléculaire

C18H29ClN3O4P

Poids moléculaire

417.9 g/mol

Nom IUPAC

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4)

Clé InChI

AEUAEICGCMSYCQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

SMILES canonique

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

Key on ui other cas no.

50-63-5

Synonymes

Chloroquinine phosphate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.